molecular formula C23H24N2O B6303301 2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine CAS No. 1810761-34-2

2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine

Cat. No. B6303301
CAS RN: 1810761-34-2
M. Wt: 344.4 g/mol
InChI Key: ZHSGVVKVNUWCEX-UHFFFAOYSA-N
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Description

2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine (PMPCP) is a heterocyclic compound with a five-membered ring containing nitrogen, oxygen, and carbon atoms. It is a synthetic compound that has been studied for its potential applications in various fields due to its unique structure. PMPCP has a wide range of applications, from being used as a reagent for organic synthesis to being used as a ligand for medicinal chemistry. Its unique structure and properties make it an attractive target for further research and development.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine is still under investigation, however, it is believed to act as an inhibitor of protein tyrosine kinases. This inhibition is thought to occur through the binding of the compound to the active site of the enzyme, resulting in the inhibition of its activity. In addition, 2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine is thought to interact with other proteins and lipids, resulting in further inhibition of the enzyme’s activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine are still being studied, however, it has been shown to have potential as an inhibitor of protein tyrosine kinases. In addition, 2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine has been shown to interact with other proteins and lipids, resulting in further inhibition of the enzyme’s activity. Furthermore, 2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine has been shown to have potential applications in the treatment of various diseases, including cancer and Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine in laboratory experiments include its availability, its low cost, and its high yield of product. In addition, 2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using 2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine in laboratory experiments is its potential toxicity. 2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine is known to be toxic in high concentrations and should be handled with care in the laboratory.

Future Directions

The potential applications of 2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine are still being explored. Future research could focus on the development of new synthetic methods for the synthesis of 2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine and its derivatives, as well as the exploration of its potential applications in biochemistry and pharmacology. In addition, further research could focus on the development of new inhibitors of protein tyrosine kinases, as well as the development of new drugs for the treatment of various diseases. Finally, further research could focus on the development of new methods for the detection and quantification of 2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine in biological samples.

Synthesis Methods

2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine can be synthesized from a variety of starting materials. The most common route involves the reaction of 4-methoxyphenylmagnesium bromide with 2-phenyl-5-propyl-6-cyclopropylpyrimidine. This reaction is typically carried out in an inert atmosphere and yields 2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine in high yields. Other methods for the synthesis of 2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine involve the use of other reagents such as sodium hydride, lithium diisopropylamide, or sodium iodide, as well as the use of solvents such as dimethylformamide or dimethylsulfoxide.

Scientific Research Applications

2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine has been studied for its potential applications in various fields. It has been used as a reagent for organic synthesis and as a ligand for medicinal chemistry. In addition, 2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine has been studied for its potential applications in biochemistry and pharmacology. It has been shown to have potential as an inhibitor of protein tyrosine kinases, as well as having potential applications in the treatment of various diseases, including cancer and Alzheimer’s disease.

properties

IUPAC Name

4-cyclopropyl-6-(4-methoxyphenyl)-2-phenyl-5-propylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-3-7-20-21(16-10-11-16)24-23(18-8-5-4-6-9-18)25-22(20)17-12-14-19(26-2)15-13-17/h4-6,8-9,12-16H,3,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSGVVKVNUWCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(N=C1C2CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine

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